molecular formula C15H20N2OSi B8462251 5-Methoxy-3-((triethylsilyl)ethynyl)picolinonitrile CAS No. 1600511-76-9

5-Methoxy-3-((triethylsilyl)ethynyl)picolinonitrile

Cat. No.: B8462251
CAS No.: 1600511-76-9
M. Wt: 272.42 g/mol
InChI Key: REQCAVDAJMNTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-3-((triethylsilyl)ethynyl)picolinonitrile is a useful research compound. Its molecular formula is C15H20N2OSi and its molecular weight is 272.42 g/mol. The purity is usually 95%.
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Properties

CAS No.

1600511-76-9

Molecular Formula

C15H20N2OSi

Molecular Weight

272.42 g/mol

IUPAC Name

5-methoxy-3-(2-triethylsilylethynyl)pyridine-2-carbonitrile

InChI

InChI=1S/C15H20N2OSi/c1-5-19(6-2,7-3)9-8-13-10-14(18-4)12-17-15(13)11-16/h10,12H,5-7H2,1-4H3

InChI Key

REQCAVDAJMNTNI-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#CC1=C(N=CC(=C1)OC)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sealable vessel was charged with bis(acetonitrile)palladium (II) chloride (0.154 g, 0.593 mmol), dicyclohexyl(2′,4′,6′-triisopropyl-[1′,1′-biphenyl]-2-yl)phosphine (0.848 g, 1.780 mmol), cesium carbonate (25.1 g, 77 mmol), the product of Intermediate 9, step 1 (5 g, 29.7 mmol), and ACN (60 mL). The vessel was flushed with argon, sealed, and stirred at RT for 25 minutes. To the reaction was added triethyl(ethynyl)silane (5.41 g, 38.6 mmol), and the vessel was resealed and stirred at 90° C. for 3 hours. The solution was concentrated, and the residue was purified via silica gel chromatography, eluting with 0-50% ethyl acetate in heptanes, to afford the title compound (3.8 g, 13.9 mmol). MS m/z=273 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step Two
[Compound]
Name
dicyclohexyl(2′,4′,6′-triisopropyl-[1′,1′-biphenyl]-2-yl)phosphine
Quantity
0.848 g
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
25.1 g
Type
reactant
Reaction Step Three
Name
bis(acetonitrile)palladium (II) chloride
Quantity
0.154 g
Type
catalyst
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

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